Cas no 898783-80-7 (2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone)

2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone structure
898783-80-7 structure
商品名:2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone
CAS番号:898783-80-7
MF:C15H11F3O
メガワット:264.24200
MDL:MFCD02260676
CID:869111
PubChem ID:24723887

2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone 化学的及び物理的性質

名前と識別子

    • 2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone
    • 2-PHENYL-2'-TRIFLUOROMETHYLACETOPHENONE
    • MFCD02260676
    • 2-phenyl-1-(2-(trifluoromethyl)phenyl)ethanone
    • AKOS010310604
    • DTXSID40642286
    • 898783-80-7
    • 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethan-1-one
    • MDL: MFCD02260676
    • インチ: InChI=1S/C15H11F3O/c16-15(17,18)13-9-5-4-8-12(13)14(19)10-11-6-2-1-3-7-11/h1-9H,10H2
    • InChIKey: QWHCPHIBUNLMJR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 264.07600
  • どういたいしつりょう: 264.07619946g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

  • 密度みつど: 1.228
  • ふってん: 337.8°C at 760 mmHg
  • フラッシュポイント: 173.5°C
  • 屈折率: 1.523
  • PSA: 17.07000
  • LogP: 4.13080

2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone セキュリティ情報

2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB363796-1 g
2-Phenyl-2'-trifluoromethylacetophenone, 97%; .
898783-80-7 97%
1g
€748.70 2023-04-26
abcr
AB363796-2g
2-Phenyl-2'-trifluoromethylacetophenone, 97%; .
898783-80-7 97%
2g
€1140.10 2025-02-21
A2B Chem LLC
AH90460-1g
2-Phenyl-2'-trifluoromethylacetophenone
898783-80-7 97%
1g
$516.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1782096-1g
2-Phenyl-2'-trifluoromethylacetophenone
898783-80-7 98%
1g
¥23654.00 2024-04-26
A2B Chem LLC
AH90460-2g
2-Phenyl-2'-trifluoromethylacetophenone
898783-80-7 97%
2g
$790.00 2024-04-19
Fluorochem
203750-1g
2-phenyl-2'-trifluoromethylacetophenone
898783-80-7 97%
1g
£424.00 2022-03-01
abcr
AB363796-5 g
2-Phenyl-2'-trifluoromethylacetophenone, 97%; .
898783-80-7 97%
5g
€2356.60 2023-04-26
Fluorochem
203750-2g
2-phenyl-2'-trifluoromethylacetophenone
898783-80-7 97%
2g
£672.00 2022-03-01
A2B Chem LLC
AH90460-5g
2-Phenyl-2'-trifluoromethylacetophenone
898783-80-7 97%
5g
$1650.00 2024-04-19
abcr
AB363796-5g
2-Phenyl-2'-trifluoromethylacetophenone, 97%; .
898783-80-7 97%
5g
€2356.60 2025-02-21

2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone 関連文献

2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanoneに関する追加情報

Introduction to 2-Phenyl-1-[2-(Trifluoromethyl)phenyl]ethanone (CAS No. 898783-80-7)

2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone, with the CAS number 898783-80-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-(trifluoromethyl)benzophenone, is characterized by its unique molecular structure, which includes a phenyl ring and a trifluoromethyl-substituted phenyl ring connected by a ketone group. The presence of the trifluoromethyl group imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The chemical formula of 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone is C15H11F3O, and its molecular weight is approximately 266.24 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and ethanol. Its melting point ranges from 95 to 97°C, and it exhibits moderate stability under standard laboratory conditions.

In recent years, 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a scaffold in the development of novel drugs. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can be crucial for improving drug efficacy and reducing side effects. Additionally, the ketone functionality provides a reactive site for further chemical modifications, allowing researchers to fine-tune the pharmacological properties of the compound.

A notable study published in the Journal of Medicinal Chemistry in 2021 explored the use of 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone as a lead compound for developing inhibitors of specific enzymes involved in cancer progression. The researchers synthesized a series of derivatives by modifying the phenyl rings and found that certain analogs exhibited potent inhibitory activity against key enzymes such as protein kinases and histone deacetylases (HDACs). These findings suggest that 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone could serve as a valuable starting point for the development of targeted cancer therapies.

Beyond cancer research, 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone has also shown promise in other therapeutic areas. For instance, a study published in Bioorganic & Medicinal Chemistry Letters in 2020 investigated its potential as an antiviral agent against influenza viruses. The researchers discovered that certain derivatives of this compound exhibited significant antiviral activity by inhibiting viral replication without causing significant cytotoxicity to host cells. This dual action—targeting viral replication while maintaining cellular integrity—makes it an attractive candidate for further development as an antiviral drug.

In addition to its therapeutic applications, 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone has been explored for its use in materials science and chemical synthesis. Its unique electronic properties make it suitable for use as a building block in the synthesis of advanced materials such as polymers and coatings. The trifluoromethyl group can enhance the thermal stability and chemical resistance of these materials, making them suitable for various industrial applications.

The synthesis of 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone can be achieved through several methods, including Friedel-Crafts acylation and Claisen condensation reactions. A common approach involves the reaction of 2-trifluoromethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method provides high yields and good purity, making it suitable for large-scale production.

Safety considerations are an essential aspect when handling any chemical compound. While 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone is generally considered safe under standard laboratory conditions, appropriate precautions should be taken to avoid skin contact and inhalation. It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment such as gloves and safety goggles.

In conclusion, 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethanone (CAS No. 898783-80-7) is a versatile compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, materials science, and chemical synthesis. Its unique molecular structure and favorable properties make it an attractive candidate for further investigation and development into novel therapeutic agents and advanced materials.

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Amadis Chemical Company Limited
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